Clomesone

描述

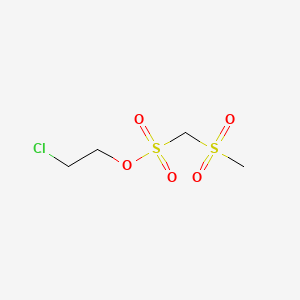

structure & RN given in first source

Structure

3D Structure

属性

IUPAC Name |

2-chloroethyl methylsulfonylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHSPJCWCBQHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236979 | |

| Record name | Clomesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |

| Record name | CLOMESONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

88343-72-0 | |

| Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomesone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clomiphene Citrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The topic "Clomesone" appears to be a misspelling. All relevant scientific and clinical literature points to Clomiphene , a widely studied and utilized pharmaceutical agent. This guide will focus on the mechanism of action and related technical details of Clomiphene.

Introduction

Clomiphene citrate is a non-steroidal, triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1][2][3] It is one of the most widely prescribed medications for the induction of ovulation in women with anovulatory or oligo-ovulatory infertility, particularly those with conditions like Polycystic Ovary Syndrome (PCOS).[4][5] Clomiphene citrate is a racemic mixture of two geometric isomers: enclomiphene (trans-isomer) and zuclomiphene (cis-isomer), which constitute approximately 62% and 38% of the mixture, respectively.[1][3][6] These isomers possess distinct pharmacological properties, with enclomiphene acting as a potent estrogen receptor antagonist and zuclomiphene exhibiting weaker estrogenic and anti-estrogenic effects.[6][7]

Core Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism of action of Clomiphene citrate involves its interaction with estrogen receptors at the level of the hypothalamus.[8][2][9]

2.1 Estrogen Receptor Antagonism in the Hypothalamus

Clomiphene acts as an estrogen antagonist in the hypothalamus, binding to and blocking estrogen receptors.[8][2] In a normal menstrual cycle, rising levels of endogenous estradiol exert negative feedback on the hypothalamus, which in turn suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[8] By competitively inhibiting these receptors, Clomiphene effectively "tricks" the hypothalamus into perceiving a low-estrogen state.[8][2]

2.2 Increased Gonadotropin-Releasing Hormone (GnRH) Secretion

The blockade of estrogenic negative feedback leads to an increase in the frequency and amplitude of GnRH pulses from the hypothalamus.[1][9][10][11] This heightened GnRH stimulation acts on the anterior pituitary gland.

2.3 Enhanced Pituitary Gonadotropin Release

The increased GnRH pulsatility stimulates the anterior pituitary to augment the secretion of gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[9] Studies have shown that Clomiphene treatment leads to a significant rise in both FSH and LH levels.[12][13]

2.4 Ovarian Follicular Development and Ovulation

The elevated levels of FSH are crucial for stimulating the growth and maturation of ovarian follicles. As the follicles develop, they produce estrogen. The subsequent surge in LH, triggered by the rising estrogen from the maturing follicle, induces the final stages of oocyte maturation and follicular rupture, leading to ovulation.[8]

Data Presentation

3.1 Pharmacokinetic Properties of Clomiphene Citrate

| Parameter | Value | Reference(s) |

| Bioavailability | High (>90%) | [1] |

| Metabolism | Hepatic, primarily by CYP2D6 | [1] |

| Active Metabolites | 4-hydroxyclomiphene, 4-hydroxy-N-desethylclomiphene | [1] |

| Elimination Half-life | Clomiphene: 4-7 days | [1] |

| Zuclomiphene (cis-isomer): Longer half-life than enclomiphene | [4] | |

| Enclomiphene (trans-isomer): Shorter half-life | [4] | |

| Excretion | Primarily fecal (~42%), some urinary (~8%) | [4] |

3.2 Pharmacodynamic Effects of Clomiphene Citrate

| Parameter | Observation | Reference(s) |

| Estrogen Receptor (ER) Binding Affinity | 0.1 to 12% relative to estradiol | [1] |

| 4-hydroxyclomiphene ER Affinity | 89–251% of estradiol's affinity | [1] |

| Effect on LH Pulse Frequency | Significant increase (e.g., from 3.3 to 6.8 pulses/8h) | [10] |

| Effect on Mean LH Levels | Increase (e.g., from 7.5 to 10.7 mIU/ml) | [10] |

| Effect on Mean FSH Levels | Increase (e.g., from 6.7 to 10.1 mIU/ml) | [10] |

3.3 Clinical Efficacy of Clomiphene Citrate in Anovulatory Infertility

| Outcome | Reported Rate | Note | Reference(s) |

| Ovulation Induction Rate | ~73-80% | In women with anovulatory infertility | [2][14][15] |

| Pregnancy Rate (per cycle) | ~5.6% (CC alone) to 8.3% (CC with IUI) | For unexplained infertility | [14] |

| Live Birth Rate | ~19.1% to 27% | In women with PCOS | [5][15] |

| CC Resistance (Failure to ovulate) | 20-25% | In women with PCOS | [16] |

Experimental Protocols

4.1 Protocol for a Randomized Controlled Trial of Clomiphene Citrate for Ovulation Induction in PCOS

This protocol is a synthesized example based on methodologies described in clinical trials.[16][17][18]

-

1. Patient Selection:

-

Inclusion Criteria: Premenopausal women aged 18-40 with a diagnosis of PCOS based on the Rotterdam criteria (two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, polycystic ovaries on ultrasound), and a desire for pregnancy. Normal uterine cavity and at least one patent fallopian tube confirmed by hysterosalpingography or sonohysterography. Male partner with normal semen analysis.

-

Exclusion Criteria: Hyperprolactinemia, thyroid dysfunction, uncontrolled adrenal disorders, primary ovarian failure (elevated baseline FSH), or previous adverse reactions to Clomiphene.

-

-

2. Study Design: A prospective, randomized, controlled trial. Patients are randomized into two or more arms (e.g., Clomiphene Citrate vs. Letrozole, or different Clomiphene protocols).

-

3. Treatment Regimen (Traditional Protocol):

-

A baseline transvaginal ultrasound is performed on day 2 or 3 of the menstrual cycle (spontaneous or progestin-induced).

-

Clomiphene citrate is administered orally at a starting dose of 50 mg/day for 5 days, typically beginning on day 3, 4, or 5 of the cycle.

-

If ovulation does not occur, the dose is increased in subsequent cycles by 50 mg increments to a maximum of 150 mg/day.

-

-

4. Monitoring:

-

Follicular Development: Monitored via transvaginal ultrasound starting around cycle day 10 or 11. The number and diameter of developing follicles are measured.

-

Hormonal Analysis: Serum levels of estradiol, LH, and progesterone are measured. A mid-luteal phase (cycle day 21) serum progesterone level >3 ng/mL is typically used to confirm ovulation.

-

Endometrial Thickness: Measured via ultrasound to assess endometrial response.

-

-

5. Triggering Ovulation and Insemination/Intercourse:

-

When at least one dominant follicle reaches a mean diameter of 18-20 mm, an injection of human chorionic gonadotropin (hCG) is administered to trigger ovulation.

-

Patients are advised to have timed intercourse or undergo intrauterine insemination (IUI) 24-36 hours after the hCG injection.

-

-

6. Outcome Measures:

-

Primary Outcome: Ovulation rate per cycle.

-

Secondary Outcomes: Pregnancy rate (biochemical and clinical), live birth rate, number of mature follicles, endometrial thickness, and incidence of adverse effects.

-

Conclusion

Clomiphene citrate's mechanism of action is well-established, centering on its anti-estrogenic properties within the hypothalamus. By disrupting the normal negative feedback loop, it initiates a hormonal cascade that promotes follicular development and ovulation. Its efficacy as a first-line treatment for anovulatory infertility is supported by decades of clinical use and research. However, the existence of clomiphene resistance and potential side effects necessitate careful patient selection and monitoring. Understanding the intricate interplay between Clomiphene, the HPG axis, and ovarian response is critical for optimizing its therapeutic use and developing novel strategies for fertility treatment.

References

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]

- 3. maximustribe.com [maximustribe.com]

- 4. Clomiphene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Study: Clomiphene Best On PCOS Infertility - CBS News [cbsnews.com]

- 6. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hims.com [hims.com]

- 8. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Evidence for a hypothalamic site of action of clomiphene citrate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination of Continuous Use of Oral Clomiphene Citrate with Injectable Gonadotropins for Ovarian Stimulation: A Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma hormones in clomiphene citrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clomiphene citrate administration to normogonadotropic subfertile men: blood hormone changes and activation of acid phosphatase in seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. cnyfertility.com [cnyfertility.com]

- 16. Clomiphene citrate or letrozole as first-line ovulation induction drug in infertile PCOS women: A prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajbm.net [ajbm.net]

- 18. advancedfertility.com [advancedfertility.com]

Clomesone (NSC 338947): An In-Depth Technical Guide on its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone (NSC 338947), chemically known as 2-chloroethyl (methylsulfonyl)methanesulfonate, emerged from the drug discovery programs of the mid-20th century as a promising DNA chloroethylating agent with significant preclinical antitumor activity. Developed at the Southern Research Institute, this compound demonstrated potent efficacy in a range of murine leukemia and solid tumor models. Its mechanism of action involves the alkylation of guanine in DNA, leading to cytotoxicity. Despite its early promise, a comprehensive review of its history indicates that this compound did not progress to clinical trials. This guide provides a detailed account of the discovery, synthesis, mechanism of action, and extensive preclinical evaluation of this compound, including quantitative data, experimental protocols, and visual representations of its biological and experimental pathways. The information presented herein offers valuable insights into the preclinical development of a promising chemotherapeutic agent and the factors that may have influenced its ultimate clinical trajectory.

Discovery and History

This compound (NSC 338947) was synthesized and developed at the Southern Research Institute (SRI) as part of a broader effort to identify novel and more selective DNA alkylating agents for cancer chemotherapy. A key figure in its development was Dr. Y. Fulmer Shealy, a prominent chemist at SRI known for his contributions to the discovery of several anticancer drugs. The rationale behind this compound's design was to create a simpler, more specific chloroethylating agent compared to the existing chloroethylnitrosoureas (CENUs), which were known to have side reactions such as hydroxyethylation and carbamoylation.

The National Cancer Institute (NCI) assigned the compound the NSC number 338947, incorporating it into their Developmental Therapeutics Program for extensive preclinical screening. Early studies in the 1980s demonstrated its high activity against murine P388 leukemia, sparking further investigation into its potential as a clinical candidate. However, despite its promising preclinical efficacy in certain models, subsequent evaluations revealed challenges related to its pharmacokinetic properties and a lack of superior toxicological selectivity over established agents. A thorough review of publicly available data, including the NCI's clinical trial databases, indicates that this compound (NSC 338947) did not advance into formal clinical trials.

Synthesis of this compound

The synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate is achieved through the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

-

Methanesulfonyl chloride (3 mL) is dissolved in acetonitrile (3 mL) in a round-bottom flask and the solution is stirred.

-

A solution of triethylamine (8 mL) in acetonitrile (17.5 mL) is added dropwise to the stirred solution.

-

The reaction mixture is maintained at a temperature of -30 °C for 1 hour.

-

A solution of 2-chloroethanol (1.3 mL) in acetonitrile (1.3 mL) is then added to the reaction mixture.

-

The resulting solution is stirred for an additional 2 hours to allow for the completion of the reaction.

-

The final product, 2-chloroethyl(methylsulfonyl)methanesulfonate (this compound), can then be isolated and purified using standard laboratory techniques.

Mechanism of Action

This compound exerts its cytotoxic effects through its function as a DNA alkylating agent. The 2-chloroethyl moiety is the key reactive component.

DNA Alkylation

The primary mechanism of action of this compound is the transfer of a 2-chloroethyl group to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This initial alkylation event can then lead to the formation of a highly reactive episulfonium ion, which can subsequently react with another nucleophilic site on DNA, such as the O6 position of guanine on the complementary strand, resulting in interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis. Studies have identified 7-(2-hydroxyethyl)guanine as a product of the alkylation of calf thymus DNA with this compound.[1]

Role of O6-Alkylguanine-DNA Alkyltransferase (AGT)

The DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT) can remove alkyl groups from the O6 position of guanine, thus conferring resistance to alkylating agents like this compound. Pre-treatment of cancer cells with O6-benzylguanine, an inhibitor of AGT, has been shown to dramatically increase the cytotoxicity of this compound.[1] This suggests that the formation of O6-alkylguanine adducts is a critical cytotoxic lesion induced by this compound and that AGT plays a significant role in mediating resistance.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound leading to apoptosis.

Preclinical Antitumor Activity

This compound demonstrated significant antitumor activity in a variety of preclinical murine models.

In Vivo Efficacy

This compound showed high activity against P388 leukemia in vivo. In leukemic mice treated with 50 mg/kg per day (administered intraperitoneally for 5 consecutive days), a majority survived for more than 30 days, with approximately 37% surviving for over 60 days.[1] It was also reported to be active against L1210 leukemia.

This compound exhibited activity against several murine solid tumors, including B16 melanoma and Lewis lung carcinoma.[1] However, in a separate preclinical evaluation, its in vivo antitumor activity against three transplantable murine colon adenocarcinomas was found to be unimpressive and was associated with myelosuppression.

In Vitro Cytotoxicity

A preclinical evaluation of this compound showed no in vitro activity against the majority of cell lines derived from solid human colorectal carcinomas.[1]

Quantitative Preclinical Efficacy Data

| Tumor Model | Host | Drug Administration | Efficacy Measure | Result | Reference |

| P388 Leukemia | Mouse | 50 mg/kg/day, i.p., qd 1-5 | Survival | >50% survival at 30 days, ~37% survival at 60 days | [1] |

| L1210 Leukemia | Mouse | Not specified | Activity | Reported as active | [1] |

| B16 Melanoma | Mouse | Not specified | Activity | Reported as active | [1] |

| Lewis Lung Carcinoma | Mouse | Not specified | Activity | Reported as active | [1] |

| M5076 Sarcoma | Mouse | Not specified | Activity | Reported as active | [1] |

| Colon Adenocarcinoma (3 lines) | Mouse | Not specified | Antitumor Activity | Not impressive | [1] |

Experimental Workflow for In Vivo Antitumor Studies

Caption: A representative workflow for in vivo antitumor studies.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggested that the lack of in vivo efficacy of this compound against certain solid tumors was due to the failure to achieve effective drug concentrations at the tumor site. A preclinical evaluation concluded that there was no evidence to suggest that this compound was toxicologically more selective than the established chloroethylnitrosoureas. Myelosuppression was a noted toxicity.

Conclusion

This compound (NSC 338947) represents a rationally designed DNA alkylating agent that showed considerable promise in early preclinical studies, particularly against hematological malignancies in murine models. Its straightforward synthesis and specific mechanism of action made it an attractive candidate for further development. However, subsequent investigations revealed limitations in its pharmacokinetic profile and a lack of a clear therapeutic advantage over existing agents in terms of toxicological selectivity. Despite an early mention of it undergoing initial clinical trials, extensive searches of clinical trial registries and the broader scientific literature have not yielded any evidence of human studies. The history of this compound serves as a valuable case study in drug development, illustrating how promising preclinical efficacy does not always translate to clinical progression, often due to challenges in pharmacokinetics and toxicology. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers interested in the history and science of this and other early DNA alkylating agents.

References

An In-depth Technical Guide to Clomesone: Chemical Structure, Properties, and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone, also known by its chemical name 2-chloroethyl(methylsulfonyl)methanesulfonate and identifiers such as NSC-338947 and SRI-6155, is a synthetic DNA alkylating agent that has demonstrated notable antineoplastic activity, particularly against murine P388 leukemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and evaluation of its cytotoxic and antitumor effects are presented. Furthermore, this guide elucidates the cellular response to this compound-induced DNA damage through signaling pathway diagrams, offering valuable insights for researchers in drug development and oncology.

Chemical Structure and Identification

This compound is a chloroethylating agent with a relatively simple chemical structure. Its identity is confirmed by its molecular formula, molar mass, and CAS registry number.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-chloroethyl(methylsulfonyl)methanesulfonate |

| Synonyms | This compound, NSC-338947, SRI-6155 |

| CAS Number | 88343-72-0 |

| Molecular Formula | C4H9ClO5S2 |

| Molar Mass | 236.69 g/mol |

| SMILES | C(S(OCCCl)(=O)=O)S(C)(=O)=O |

A study by Galván et al. (2018) confirmed the solid-state molecular structure of this compound using X-ray diffraction.[1]

Physicochemical Properties

Detailed quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, some properties can be inferred from its chemical structure and related compounds. It is known to be soluble in DMSO. For a structurally related compound, 2-chloroethyl methanesulfonate, some physical properties have been documented and are presented here for reference. It is crucial to note that these values are not for this compound itself and should be used with caution.

Table 2: Physicochemical Properties of 2-Chloroethyl methanesulfonate (for reference)

| Property | Value |

| Form | Liquid |

| Boiling Point | 125-126 °C at 9 mmHg |

| Density | 1.39 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

Note: This data is for a related compound and not this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described. The synthesis involves the reaction of methanesulfonyl chloride with triethylamine and 2-chloroethanol in acetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methanesulfonyl chloride

-

Triethylamine

-

2-chloroethanol

-

Acetonitrile

Procedure:

-

Dissolve 3 mL of methanesulfonyl chloride in 3 mL of acetonitrile in a round-bottom flask with stirring.

-

Prepare a solution of triethylamine (8 mL) and acetonitrile (17.5 mL) and add it dropwise to the methanesulfonyl chloride solution.

-

Maintain the reaction mixture at -30 °C for 1 hour.

-

Prepare a solution of 2-chloroethanol (1.3 mL) in 1.3 mL of acetonitrile.

-

Add the 2-chloroethanol solution to the reaction mixture.

-

Stir the final reaction mixture for an additional 2 hours.

-

Purification of the resulting this compound can be performed using standard techniques such as chromatography.

This protocol is adapted from Galván et al. (2018).[1]

Caption: Workflow for the synthesis of this compound.

Pharmacological Properties and Antineoplastic Activity

This compound has been identified as an antineoplastic agent with significant activity against certain cancer models.

In Vivo Antitumor Activity

This compound has demonstrated high activity against P388 leukemia in vivo.[2] In studies conducted by the National Cancer Institute (NCI), this compound (NSC 359675) was evaluated in a P388 leukemia model in CD2F1 mice.

Table 3: In Vivo Antitumor Activity of this compound against P388 Leukemia

| Dose | Schedule | Route | Vehicle | Treated/Control (%) |

| 50.0 mg/kg/injection | qd 1-5 | ip | Saline with Tween-80 | 102.0 |

| 100.0 mg/kg/injection | qd 1-5 | ip | Saline with Tween-80 | 98.0 |

| 200.0 mg/kg/injection | qd 1-5 | ip | Saline with Tween-80 | 100.0 |

Data from NCI in vivo screening.

Cytotoxicity

The cytotoxic effects of this compound are attributed to its ability to act as a DNA alkylating agent.

Experimental Protocol: In Vivo P388 Leukemia Antitumor Assay (General Protocol)

Animal Model:

-

CD2F1 mice are commonly used for the P388 leukemia model.

Tumor Implantation:

-

P388 leukemia cells are maintained in vivo by serial intraperitoneal (i.p.) passage in DBA/2 mice.

-

For the assay, a specific number of P388 cells (e.g., 1 x 10^6 cells) are implanted i.p. into the CD2F1 recipient mice.

Drug Administration:

-

This compound is prepared in a suitable vehicle, such as saline with Tween-80.

-

The drug is administered i.p. according to a specified schedule, for example, daily for 5 days (qd 1-5), starting the day after tumor implantation.

-

A control group of mice receives the vehicle only.

Evaluation of Antitumor Activity:

-

The primary endpoint is the median survival time of the treated mice compared to the control mice.

-

The antitumor effect is often expressed as the percentage of treated/control (% T/C) median survival time. A % T/C value ≥ 125% is often considered significant activity.

Caption: General workflow for an in vivo P388 leukemia antitumor assay.

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of this compound is through its function as a DNA alkylating agent. The chloroethyl group is a reactive moiety that can form covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage. This damage, if not properly repaired, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Signaling Pathways

Upon DNA damage induced by agents like this compound, cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in this response are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) respectively, which can be formed as a consequence of alkylation damage and subsequent DNA repair processes.

Activation of ATM and ATR initiates a signaling cascade that involves the phosphorylation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of substrates to orchestrate cell cycle arrest, providing time for DNA repair, or to induce apoptosis if the damage is too severe.

Caption: Simplified signaling pathway of the DNA Damage Response initiated by this compound.

Experimental Protocol: Cytotoxicity Assay (General MTT Assay Protocol)

The cytotoxicity of this compound against various cancer cell lines can be assessed using a variety of in vitro assays, such as the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a DNA alkylating agent with demonstrated antineoplastic activity. Its straightforward synthesis and potent in vivo efficacy against P388 leukemia make it a compound of interest for further investigation. Understanding its mechanism of action through the lens of the DNA Damage Response provides a framework for exploring its potential therapeutic applications and for the development of novel, more selective chloroethylating agents. This technical guide provides a foundational resource for researchers and professionals in the field of drug development to build upon in their exploration of this compound and related compounds.

References

Clomesone's Role in Inducing DNA Cross-Links: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone, a chloroethylating agent, has been investigated for its potential as an anticancer agent. Its mechanism of action involves the induction of cytotoxic DNA lesions, primarily interstrand cross-links (ICLs). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced DNA damage, the cellular responses to this damage, and the experimental methodologies used to study these processes. A key determinant of this compound's efficacy is the cellular activity of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that can mitigate the drug's cross-linking ability. This guide will detail the interplay between this compound, AGT, and the subsequent activation of DNA damage response pathways, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound (2-chloroethyl(methylsulfonyl)methanesulfonate) is a bifunctional alkylating agent that belongs to the class of chloroethylating agents.[1] These compounds are characterized by their ability to form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. The most cytotoxic of these lesions are interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix, thereby physically blocking essential cellular processes such as DNA replication and transcription.[2] This potent cytotoxic activity has made chloroethylating agents a cornerstone of various chemotherapy regimens. This guide focuses on the specific role of this compound in inducing these critical DNA lesions.

Mechanism of this compound-Induced DNA Cross-Linking

The formation of DNA interstrand cross-links by this compound is a two-step process that is critically influenced by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).

Step 1: Formation of a Monoadduct: this compound initially reacts with a guanine base in the DNA, transferring a chloroethyl group to the O6 position to form an O6-chloroethylguanine monoadduct. This initial lesion is not, in itself, a cross-link.

Step 2: Conversion to an Interstrand Cross-Link: The O6-chloroethylguanine monoadduct is unstable. The chlorine atom can be displaced by a nucleophilic attack from the N1 position of a guanine on the opposite DNA strand or the N3 position of a cytosine. This second reaction creates a stable covalent bridge between the two DNA strands, resulting in an interstrand cross-link.

The Critical Role of O6-Alkylguanine-DNA Alkyltransferase (AGT)

The cellular response to this compound is heavily dependent on the expression and activity of AGT (also known as O6-methylguanine-DNA methyltransferase, MGMT). AGT is a "suicide" enzyme that directly repairs alkylation damage at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[2] This action restores the integrity of the guanine base but irreversibly inactivates the AGT protein.

In the context of this compound, AGT can remove the chloroethyl group from the O6-chloroethylguanine monoadduct before it can undergo the second reaction to form an ICL.[1] This repair mechanism effectively prevents the formation of the highly cytotoxic interstrand cross-links, thus conferring resistance to the drug.

Quantitative Data on this compound-Induced DNA Damage

A pivotal study by Kohn et al. (1985) investigated the DNA-damaging effects of this compound in human cell lines with differing AGT status. The study utilized the alkaline elution technique to qualitatively and quantitatively assess DNA lesions.

| Cell Line | AGT Status | This compound-Induced DNA Interstrand Cross-Links | This compound-Induced DNA-Protein Cross-Links |

| VA-13 | Deficient (Mer-) | Observed | Observed |

| IMR-90 | Proficient (Mer+) | Not Observed | Observed |

Table 1: Summary of this compound-Induced DNA Damage in AGT-Proficient and AGT-Deficient Cells.[1]

The results clearly demonstrate that the formation of DNA interstrand cross-links by this compound is contingent on the absence of functional AGT.[1] In contrast, DNA-protein cross-links were observed in both cell lines, suggesting a different mechanism of formation or a lack of repair by AGT for this type of lesion. The study also noted the formation of DNA strand breaks in both cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced DNA cross-links.

Cell Culture and Drug Treatment

-

Cell Lines:

-

VA-13 cells: SV40-transformed human embryo lung fibroblasts, deficient in AGT activity (Mer-).

-

IMR-90 cells: Normal human embryo lung fibroblasts, proficient in AGT activity (Mer+).

-

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for specified incubation times.

Alkaline Elution Assay for DNA Interstrand Cross-Links

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links. The rate at which DNA elutes through a filter under denaturing alkaline conditions is inversely proportional to its single-strand length. Interstrand cross-links reduce the amount of DNA that can be eluted.

-

Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. Cross-linked DNA will be retained on the filter to a greater extent than non-cross-linked DNA. To specifically measure ICLs, the assay is often performed on cells that have been irradiated to introduce a known number of single-strand breaks. The cross-links then retard the elution of these broken strands.

-

Protocol Outline (based on the methodology of Kohn et al.):

-

Cell Labeling: Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles to uniformly label the DNA.

-

Drug Treatment and Irradiation: Cells are treated with this compound. Following treatment, cells are exposed to a defined dose of X-rays (e.g., 300 rads) on ice to introduce random single-strand breaks.

-

Cell Lysis: A known number of cells are loaded onto a polyvinylchloride filter. The cells are lysed with a solution containing sodium dodecyl sulfate (SDS) and proteinase K to digest proteins and release the DNA.

-

Alkaline Elution: The DNA is eluted from the filter with a tetrapropylammonium hydroxide solution at a controlled flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected over time.

-

Quantification: The amount of radioactivity in the eluted fractions and remaining on the filter is determined by liquid scintillation counting.

-

Data Analysis: The rate of DNA elution is calculated and plotted. A decrease in the elution rate of DNA from drug-treated, irradiated cells compared to irradiated control cells is indicative of the presence of interstrand cross-links. The cross-linking frequency can be quantified.

-

Signaling Pathways and Cellular Responses

The formation of DNA interstrand cross-links by this compound triggers a complex network of cellular responses aimed at repairing the damage and determining the cell's fate. While specific studies on the signaling pathways activated by this compound are limited, the response to ICLs induced by other chloroethylating agents is well-characterized and provides a strong model for this compound's effects.

DNA Damage Response (DDR) Activation

The presence of ICLs stalls DNA replication forks, which is a potent signal for the activation of the DNA Damage Response (DDR). Key sensor proteins, such as those in the Fanconi Anemia (FA) pathway, recognize the stalled replication machinery and the distorted DNA structure.

References

- 1. DNA Alkaline Elution: Physical Basis of the Elution Process and Validation of this Method as a Screening Procedure to Identify Chemical Carcinogens | Semantic Scholar [semanticscholar.org]

- 2. Rapid detection of DNA-interstrand and DNA-protein cross-links in mammalian cells by gravity-flow alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies on the Antitumor Activity of Clomesone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomesone (NSC 338947) is a novel chloroethylating agent investigated for its potential as an anticancer therapeutic. As a DNA alkylating agent, its mechanism of action is predicated on the covalent modification of DNA, leading to cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the early in vitro studies that characterized the antitumor activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: In Vitro Cytotoxicity of this compound

The in vitro cytotoxic activity of this compound was evaluated against a panel of murine and human tumor cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from these early studies.

Table 1: In Vitro Activity of this compound against Murine Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (µg/mL) |

| P388 | Leukemia | 0.8 |

| L1210 | Leukemia | 1.2 |

| M5076 | Sarcoma | 2.4 |

| Colon 26 | Adenocarcinoma | 2.8 |

| Lewis Lung | Carcinoma | 3.6 |

| B16 | Melanoma | 4.2 |

Table 2: In Vitro Activity of this compound against Human Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (µg/mL) |

| HT29 | Colon Adenocarcinoma | >10 |

| LoVo | Colon Adenocarcinoma | >10 |

| SW480 | Colon Adenocarcinoma | >10 |

| WiDr | Colon Adenocarcinoma | >10 |

| COLO 205 | Colon Adenocarcinoma | >10 |

| VA-13 | SV40 Transformed Fibroblast | Sensitive (Dose modification factor of 5 compared to normal cells) |

| IMR-90 | Normal Fetal Lung Fibroblast | Less Sensitive |

Note: The majority of human colorectal carcinoma cell lines tested were found to be resistant to this compound in vitro.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to assess the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using a microtiter plate assay with the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cell Plating: Tumor cells were seeded into 96-well microtiter plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

-

Drug Exposure: this compound was dissolved in an appropriate solvent and serially diluted to achieve a range of concentrations. The drug solutions were then added to the wells, and the plates were incubated for a further 48 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

Formazan Solubilization: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells. Subsequently, the medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The percentage of cell survival was calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibited cell growth by 50%, was determined from the dose-response curves.

DNA Damage Assessment (Alkaline Elution)

The ability of this compound to induce DNA damage was investigated using the alkaline elution technique. This method detects DNA single-strand breaks and interstrand cross-links.

-

Cell Radiolabeling: Cells were grown in the presence of [¹⁴C]thymidine to label their DNA.

-

Drug Treatment: The radiolabeled cells were exposed to various concentrations of this compound for a specified duration.

-

Cell Lysis: After treatment, the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution.

-

Elution Rate Analysis: The rate of DNA elution is proportional to the number of single-strand breaks. DNA interstrand cross-links slow down the elution rate.

-

Quantification of Damage: The amount of radioactivity in the eluted fractions and on the filter was measured to quantify the extent of DNA damage.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

The Pharmacokinetics and Bioavailability of Clomesone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone (NSC 338947) is a chloroethylating alkylating agent that has been evaluated for its antineoplastic properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound. Despite demonstrating in vitro activity, its in vivo efficacy has been limited, a factor attributed to its pharmacokinetic profile. This document summarizes key pharmacokinetic parameters, details the analytical methodologies used for its quantification, and outlines the experimental protocols from preclinical studies. Furthermore, it elucidates the mechanism of action through a detailed signaling pathway diagram, providing a valuable resource for researchers in oncology and drug development.

Introduction

This compound, chemically known as 2-chloroethyl(methylsulfonyl)methanesulfonate, belongs to the class of alkylating agents, which exert their cytotoxic effects by forming covalent bonds with DNA. This action disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] While this compound has shown activity against various tumor models, including murine L1210 and P388 leukemias, its translation to significant in vivo antitumor activity against solid tumors has been challenging.[3][4][5] Pharmacokinetic studies have suggested that the inability to achieve and maintain effective therapeutic concentrations at the tumor site is a primary reason for this discrepancy.[1][3] This guide will synthesize the current knowledge on the pharmacokinetics and bioavailability of this compound to provide a clear understanding of its disposition in biological systems.

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound has been investigated in preclinical models, primarily in mice. The available data, while not extensive, provides insights into its absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

This compound has been administered via intravenous (IV), intraperitoneal (IP), and oral (p.o.) routes in murine models.[4] Notably, the antitumor activity observed with oral and intravenous administration was comparable to that of intraperitoneal administration, suggesting reasonable bioavailability through the oral route in mice.[4] However, specific quantitative data on the fraction of the dose absorbed (F) remains to be fully elucidated.

Distribution

This compound exhibits high protein binding, with a mean value of approximately 81-85% in both mouse and human plasma.[6] This extensive binding to plasma proteins can limit the amount of free drug available to distribute into tissues and exert its therapeutic effect. The volume of distribution has not been quantitatively reported in the reviewed literature.

Metabolism and Mechanism of Action

This compound is a chloroethylating agent that acts by alkylating DNA, primarily at the O6-position of guanine.[7] This initial monoadduct can then form highly cytotoxic interstrand cross-links (ICLs) in the DNA.[1] These ICLs are critical lesions that block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[1][2] The formation of 7-(2-hydroxyethyl)guanine has been identified as a product of this compound's interaction with DNA.[7]

Excretion

Specific details on the excretion pathways and clearance rates for this compound are not well-documented in the available literature.

Summary of Pharmacokinetic Parameters

The following table summarizes the limited quantitative pharmacokinetic data available for this compound.

| Parameter | Species | Matrix | Value | Citation |

| Half-life (t½) | Mouse | Fresh Plasma | < 1 hour | [6] |

| Protein Binding | Mouse, Human | Plasma | 81-85% | [6] |

Experimental Protocols

In Vivo Murine Antitumor Studies

-

Animal Models: Studies have utilized various murine tumor models, including L1210 and P388 leukemias, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma, implanted intraperitoneally, subcutaneously, or intracerebrally.[4][5]

-

Drug Administration: this compound was administered via intravenous, intraperitoneal, or oral routes.[4] Dosages and schedules varied between studies to determine optimal therapeutic regimens.

-

Efficacy Assessment: Antitumor activity was assessed by monitoring tumor growth inhibition, changes in tumor weight, and survival rates of the treated mice compared to control groups.[4]

-

Toxicity Assessment: Myelosuppression, a common side effect of alkylating agents, was evaluated using a spleen colony-forming unit assay.[1]

In Vitro Cytotoxicity Assays

-

Cell Lines: The in vitro activity of this compound was tested against a panel of established murine and human tumor cell lines, including those derived from solid human colorectal carcinomas.[1]

-

Methodology: The specific assays used to determine cytotoxicity (e.g., MTT, SRB) are not detailed in the abstracts but would typically involve exposing cell cultures to varying concentrations of this compound and measuring cell viability after a set incubation period.

Pharmacokinetic Analysis in Plasma

-

Sample Collection: Blood samples were collected from mice at various time points following this compound administration. Plasma was separated for subsequent analysis.

-

Analytical Method: The concentration of this compound in plasma was determined using a sensitive and specific gas chromatography (GC) method with electrolytic conductivity detection (ELD).[6]

-

Sample Preparation: Plasma samples, fortified with an internal standard (propachlor or butachlor), were extracted with methylene chloride.[6]

-

Chromatography: The evaporated residue was analyzed by GC-ELD using either a 15-m wide-bore DB-17 or a DB-1 column.[6]

-

Quantification: The assay had a routine limit of 20 ng/ml with a linear range from 10 to 2000 ng/ml.[6] The within-run and between-run coefficients of variation were 8.0% (at 50 ng/ml) and 11% (at 120 ng/ml), respectively.[6]

-

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for this compound pharmacokinetic analysis.

Cellular Response to this compound-Induced DNA Damage

Caption: this compound-induced DNA damage and cellular response.

Conclusion

The preclinical data on this compound indicate that while it is an active DNA alkylating agent, its pharmacokinetic properties, particularly its short half-life and high plasma protein binding, likely contribute to its limited in vivo efficacy against solid tumors by preventing the achievement of sufficient drug concentrations at the tumor site.[1][3][6] The development of a robust GC-ELD method has enabled the quantification of this compound in plasma, providing a valuable tool for further pharmacokinetic studies.[6] Future research could focus on strategies to improve the pharmacokinetic profile of this compound, such as the development of novel formulations or delivery systems, to enhance its therapeutic potential. The signaling pathway diagram presented provides a framework for understanding the cellular consequences of this compound-induced DNA damage and may help in identifying potential targets for combination therapies to overcome resistance.

References

- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of this compound in plasma by gas chromatography-electrolytic conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture and Vibrational Dynamics of Clomesone: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the structural and vibrational properties of the antineoplastic agent Clomesone, also known as 2-Chloroethyl (methylsulfonyl)methanesulfonate, has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough analysis of the compound's molecular structure and vibrational characteristics, leveraging both experimental and theoretical data to offer a holistic understanding of this potent molecule.

This compound (C₄H₉ClO₅S₂) is a crucial compound in the study of chloroethylating agents with significant antitumor activity. A deep understanding of its structural and electronic properties is paramount for the development of more effective and targeted cancer therapies. This guide synthesizes the findings from key research, presenting a detailed examination of this compound's solid-state molecular structure, vibrational spectra, and the computational analysis that underpins our current knowledge.

Structural Characterization

The molecular structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction. These experimental findings are further substantiated by theoretical calculations using Density Functional Theory (DFT), providing a robust model of the molecule's three-dimensional arrangement.

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-O1 | 1.435 | O1-S1-O2 | 119.5 |

| S1-O2 | 1.438 | O1-S1-C1 | 109.8 |

| S1-C1 | 1.765 | O2-S1-C1 | 109.7 |

| S2-O3 | 1.423 | O3-S2-O4 | 120.1 |

| S2-O4 | 1.428 | O3-S2-C1 | 110.2 |

| S2-O5 | 1.589 | O4-S2-C1 | 110.1 |

| C1-S1 | 1.765 | S1-C1-S2 | 113.4 |

| C2-O5 | 1.453 | O5-C2-C3 | 107.8 |

| C3-Cl1 | 1.791 | C2-C3-Cl1 | 110.5 |

Note: Data derived from X-ray diffraction studies and DFT calculations.

The crystal packing of this compound is characterized by a network of C–H⋯O bifurcated interactions and Cl⋯Cl interactions, which contribute to the stability of the crystal lattice.

Vibrational Spectroscopy

The vibrational properties of this compound have been investigated using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The experimental spectra are complemented by DFT calculations, which aid in the precise assignment of the observed vibrational modes.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| 3025 | 3028 | 3030 | ν(C-H) |

| 2940 | 2945 | 2948 | ν_as(CH₂) |

| 1420 | 1422 | 1425 | δ(CH₂) |

| 1340 | 1345 | 1348 | ν_as(SO₂) |

| 1150 | 1155 | 1158 | ν_s(SO₂) |

| 980 | 985 | 988 | ν(C-O) |

| 780 | 785 | 788 | ν(C-S) |

| 690 | 695 | 698 | ν(C-Cl) |

ν: stretching; ν_as: asymmetric stretching; ν_s: symmetric stretching; δ: bending.

Experimental and Computational Methodologies

A detailed understanding of the methods used to characterize this compound is essential for reproducing and building upon existing research.

Experimental Protocols

Single-Crystal X-ray Diffraction: A suitable single crystal of this compound was mounted on a diffractometer. Data collection was performed at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

FT-IR and Raman Spectroscopy: FT-IR spectra were recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet sample holder. Raman spectra were obtained using a spectrometer with a laser excitation source, typically in the range of 4000–100 cm⁻¹.

Computational Details

Density Functional Theory (DFT) Calculations: Quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequencies were calculated at the same level of theory to predict the infrared and Raman spectra. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses were also conducted to understand the electronic structure and bonding.

Logical Workflow for Structural and Vibrational Analysis

The integrated approach to characterizing this compound involves a logical progression from synthesis to detailed analysis.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and related compounds. The detailed structural and vibrational data, coupled with explicit experimental and computational protocols, will facilitate further investigations into the mechanism of action and potential therapeutic applications of this important class of molecules.

Quantum Chemical Calculations of Clomesone: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Clomesone (2-Chloroethyl methanesulfonylmethanesulfonate), a known DNA alkylating agent, presents a compelling case for the application of quantum chemical calculations in elucidating its mechanism of action and optimizing its therapeutic potential.[1] This technical guide outlines a comprehensive computational workflow for the in-depth quantum chemical analysis of this compound. It details the theoretical background, proposes robust computational methodologies, and describes the experimental protocols required for validation. By providing a structured approach to calculating key molecular properties, this document serves as a foundational resource for researchers aiming to leverage computational chemistry in the development of novel chemotherapeutics.

Introduction to this compound and Computational Chemistry

This compound (CAS: 88343-72-0) is a synthetic compound with the molecular formula C4H9ClO5S2.[2] It has demonstrated significant activity against certain cancer cell lines, such as P388 leukemia.[1] Its mode of action is understood to involve DNA alkylation, leading to DNA damage and cytotoxicity, particularly in cancer cells with deficient DNA repair mechanisms.[1] The chloroethyl group is a classic feature of alkylating agents, capable of forming reactive intermediates that covalently bind to nucleophilic sites on DNA, such as the N7 position of guanine.[1]

Quantum chemical (QC) calculations have become an indispensable tool in modern drug discovery and development.[3][4] These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult or impossible to measure experimentally.[5] By simulating molecules at the electronic level, QC methods like Density Functional Theory (DFT) can predict geometric structures, electronic properties, reactivity, and spectroscopic signatures, thereby providing deep insights into a drug's mechanism of action and potential for optimization.[3][6][7]

This guide provides a systematic workflow for applying QC calculations to this compound, aiming to build a comprehensive molecular profile that can guide further drug development efforts.

Proposed Computational Workflow

A rigorous computational study of this compound involves a multi-step process, from initial structure preparation to the calculation of advanced properties and experimental validation. The workflow is designed to systematically build a detailed understanding of the molecule's behavior at a quantum-mechanical level.

Caption: A typical workflow for quantum chemical calculations in drug discovery.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.[8]

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for systems of pharmaceutical interest.[6][9]

-

Functional: The B3LYP hybrid functional is recommended for its robust performance in predicting geometries and electronic properties of organic molecules.[6][7]

-

Basis Set: The Pople-style basis set, 6-311++G(d,p), is suggested. This set provides a good description of electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for all atoms, which are crucial for accurately modeling the polar and reactive nature of this compound.[6]

Geometry Optimization and Frequency Analysis

The first computational step is to find the most stable 3D conformation of this compound. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. Following optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

Solvation Models

To simulate a biologically relevant environment, calculations should be performed in a solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation method that can be used to model the effects of an aqueous environment on this compound's properties.

Key Molecular Properties and Data Presentation

The following tables summarize the key quantitative data that would be generated from the proposed calculations. The values presented are illustrative examples of how results would be structured.

Table 1: Calculated Geometric Parameters

This table compares the calculated bond lengths and angles of the optimized this compound structure against typical experimental values for similar functional groups.

| Parameter | Functional Group | Calculated Value (DFT/B3LYP) | Experimental Range |

| Bond Length (Å) | C-Cl | 1.79 Å | 1.77 - 1.81 Å |

| S=O | 1.45 Å | 1.43 - 1.47 Å | |

| S-O | 1.60 Å | 1.58 - 1.62 Å | |

| S-C | 1.78 Å | 1.76 - 1.80 Å | |

| Bond Angle (°) | O=S=O | 120.5° | 119 - 121° |

| C-S-O | 105.2° | 104 - 106° |

Table 2: Calculated Electronic and Reactivity Descriptors

These descriptors are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.[6]

| Property | Description | Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | 6.3 eV |

| Dipole Moment | Measures molecular polarity | 4.8 Debye |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 7.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.2 eV |

| Electronegativity (χ) | (I+A)/2 | 4.35 eV |

| Chemical Hardness (η) | (I-A)/2 | 3.15 eV |

| Electrophilicity Index (ω) | ω = χ² / 2η | 3.00 eV |

The HOMO-LUMO gap provides insight into the molecule's kinetic stability; a large gap suggests higher stability.[6] The electrophilicity index helps quantify the molecule's ability to accept electrons, a key aspect of its DNA alkylating mechanism.

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on its known function as a DNA alkylating agent, this compound's cytotoxicity is likely initiated by its covalent binding to DNA, which triggers a DNA damage response (DDR) pathway. This can ultimately lead to cell cycle arrest and apoptosis.

Caption: A simplified, hypothetical pathway of this compound-induced cytotoxicity.

Experimental Protocols for Validation

Computational predictions must be validated by experimental data to ensure their accuracy and reliability.[10][11]

Structural Validation

-

Method: X-ray Crystallography

-

Protocol:

-

Synthesize and purify this compound.

-

Grow single crystals of this compound suitable for X-ray diffraction.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.

-

Compare the experimental geometric parameters with the values obtained from the DFT geometry optimization.

-

Spectroscopic Validation

-

Method: Infrared (IR) and Raman Spectroscopy

-

Protocol:

-

Acquire the experimental IR and Raman spectra of this compound in the solid or solution phase.

-

Perform a frequency calculation on the optimized geometry of this compound using DFT. This will yield the theoretical vibrational frequencies and intensities.

-

Apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and method limitations.

-

Compare the scaled theoretical spectrum with the experimental spectrum, assigning the major vibrational modes. A good agreement validates the accuracy of the calculated structure and force field.

-

Electronic Properties Validation

-

Method: UV-Visible Spectroscopy

-

Protocol:

-

Record the UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Perform Time-Dependent DFT (TD-DFT) calculations on the optimized structure to predict the electronic excitation energies and oscillator strengths.[7]

-

Compare the calculated absorption maxima (λmax) with the experimental spectrum to validate the predicted HOMO-LUMO energy gap and electronic transitions.

-

Conclusion

The quantum chemical investigation of this compound offers a powerful avenue for understanding its fundamental properties and mechanism of action. By employing a systematic computational workflow grounded in Density Functional Theory, researchers can calculate key geometric, electronic, and reactivity descriptors. This theoretical data, when rigorously validated by experimental techniques such as X-ray crystallography and spectroscopy, provides a robust foundation for rational drug design. The insights gained from this integrated computational and experimental approach can accelerate the development of more potent and selective analogs of this compound, ultimately contributing to the advancement of cancer chemotherapy.

References

- 1. WikiGenes - this compound - 1-chloro-2-(methylsulfonylmethylsulfonylox... [wikigenes.org]

- 2. aobious.com [aobious.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 9. Molecular Properties Prediction | MindSpore SPONGE 1.0 documentation | MindSpore [mindspore.cn]

- 10. fiveable.me [fiveable.me]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Clomesone in Cancer Cell Line Studies

Note to the Reader: Extensive searches for "Clomesone" in the context of cancer cell line studies did not yield specific results. It is possible that "this compound" is a lesser-known compound, a proprietary name not widely published in scientific literature, or a potential misspelling.

However, our search did identify two possibilities that may align with the intended query:

-

Clomiphene: A selective estrogen receptor modulator (SERM) that has been investigated for its effects on various cancer cell lines.

-

Glucocorticoids (e.g., Clobetasone): A class of steroid hormones that are known to have diverse effects on cancer cells, including regulation of cell growth, apoptosis, and chemoresistance.

Given the ambiguity, this document will provide a generalized framework and protocols for evaluating a novel glucocorticoid compound, which we will refer to as "Compound X" (as a placeholder for this compound), in cancer cell line studies. This approach is based on established methodologies for testing glucocorticoids in cancer research.

Introduction to Glucocorticoids in Cancer Research

Glucocorticoids (GCs) are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1] Upon binding, the GR translocates to the nucleus and modulates the expression of numerous target genes. This can lead to the inhibition of pro-inflammatory signaling pathways and, in certain sensitive cell types, the induction of apoptosis.[1] The effects of GCs on cancer cells are complex and context-dependent, sometimes inhibiting growth and promoting apoptosis, while in other cases contributing to chemoresistance and cell survival.[2][3] Therefore, detailed in vitro studies are crucial to characterize the effects of any new GC-like compound.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for summarizing key quantitative data obtained from experimental evaluation of Compound X.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of Compound X (µM) |

| Example: | ||

| A549 | Non-Small Cell Lung Cancer | Data to be filled |

| MCF-7 | Breast Adenocarcinoma | Data to be filled |

| HCT116 | Colorectal Carcinoma | Data to be filled |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Data to be filled |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Compound X on Cell Cycle Distribution in [Example Cell Line]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |

| Compound X (IC50) | Data to be filled | Data to be filled | Data to be filled |

| Compound X (2x IC50) | Data to be filled | Data to be filled | Data to be filled |

Table 3: Effect of Compound X on Apoptosis in [Example Cell Line]

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |

| Compound X (IC50) | Data to be filled | Data to be filled | Data to be filled |

| Compound X (2x IC50) | Data to be filled | Data to be filled | Data to be filled |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, H460, Hep3B, and MCF-7 cells can be cultured in specific media as per established protocols.[4]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle-only control. Incubate for a desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4][5]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with Compound X at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with Compound X as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.[1]

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.[1]

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.[1]

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Signaling Pathways and Workflows

Canonical Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for glucocorticoids.

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Evaluating Compound X

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound in cancer cell lines.

Caption: General Experimental Workflow for In Vitro Compound Evaluation.

Potential Signaling Pathways Affected by Glucocorticoids in Cancer Cells

Glucocorticoids can influence several key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the potential interplay between the GR and other signaling cascades.

Caption: Potential Crosstalk of GR with Key Cancer Signaling Pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The influence of glucocorticoid signaling on tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of glucocorticoids on the growth and chemosensitivity of carcinoma cells are heterogeneous and require high concentration of functional glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Clomesone Treatment in Murine Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction